molecular formula C10H18ClNO2 B1481150 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2003935-19-9

3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1481150
CAS RN: 2003935-19-9
M. Wt: 219.71 g/mol
InChI Key: KTXHTPIFNSDZKV-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-methyl-4-methylpiperidine (3C1M4MP), is a synthetic chemical compound with a wide range of applications in scientific research. It is a piperidine derivative and is structurally related to the neurotransmitter acetylcholine. 3C1M4MP has been used in a variety of laboratory experiments, including studies of neurochemical processes and drug pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols, were tested for antimicrobial and antioxidant activities. These compounds showed lower biological activity compared to certain beta blockers, indicating their potential for further exploration in drug development (Čižmáriková et al., 2020).

Chemical Synthesis Techniques

  • Studies have explored the synthesis of various derivatives of piperidinyl compounds for potential applications in analgesics. These efforts underline the versatility of piperidinyl derivatives in synthesizing compounds with potential therapeutic uses (Radl et al., 1999).

Material Science and Optics

  • Novel chalcone derivative compounds synthesized for their third-order nonlinear optical properties demonstrate the potential of piperidinyl derivatives in developing materials for optical device applications. This indicates a possible avenue for the application of 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one in creating materials with unique optical properties (Rahulan et al., 2014).

Nucleic Acid Research

  • The synthesis and study of 4-hydroxymethyl-3-(alkylamino)acridines as models of a new class of DNA-intercalating–alkylating agents highlight the potential of piperidinyl derivatives in DNA research. These compounds could serve as scaffolds for designing drugs that interact with DNA, suggesting a research pathway that could be relevant for derivatives of 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one (Charmantray et al., 2001).

properties

IUPAC Name

3-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXHTPIFNSDZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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